Methyl 2-deoxy-D-threo-pentofuranoside
Description
Properties
IUPAC Name |
(2R,3R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-QYRBDRAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]([C@H](O1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284564 | |
| Record name | Methyl 2-deoxy-D-threo-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863396-37-6 | |
| Record name | Methyl 2-deoxy-D-threo-pentofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863396-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-deoxy-D-threo-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxyl Protection and Sulfonate Intermediates
A patent-derived method leverages protective groups to control stereochemistry during synthesis. Starting with methyl 2-deoxy-D-erythro-pentofuranoside, the 5-OH group is protected with a pivaloyl or tert-butyldimethylsilyl group. Subsequent sulfonation at C3 with reagents like sulfuryl chloride or N,N′-sulfuryl-diimidazole generates a leaving group, enabling nucleophilic substitution (e.g., azide, fluoride).
For example, treatment with sodium azide in dimethylformamide at 40°C induces an SN2 displacement, inverting the C3 configuration from erythro to threo. This step is critical for accessing the desired stereoisomer, with yields of 76–93% reported for intermediates such as methyl 2,3-dideoxy-3-fluoro-5-O-triphenylmethyl-D-erythro-pentofuranoside.
Silyl and Benzyl Ethers
Alternative protection schemes employ triphenylmethyl or benzyl groups. Methyl 2-deoxy-3,5-bis-O-(phenylmethyl)-D-erythro-pentofuranoside (CAS 132487-16-2) is synthesized via benzylation of the 3- and 5-OH groups using benzyl bromide and sodium hydride. Hydrogenolysis or acidolysis removes these groups post-functionalization, yielding the threo-configured product.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Stereochemical Control |
|---|---|---|---|---|
| Barton–McCombie | D-Xylose | Radical deoxygenation, silylation | 70–85% | High (retains D-threo configuration) |
| Fischer Glycosylation | 2-Deoxy-D-ribose | Acid-catalyzed glycosylation | 60–75% | Moderate (requires anomer separation) |
| Sulfonate Displacement | Methyl 2-deoxy-D-erythro-pentofuranoside | Sulfonation, SN2 substitution | 76–93% | High (inversion at C3) |
Challenges and Optimization Strategies
Anomeric Mixture Resolution
Fischer glycosylation often produces α/β anomer mixtures, necessitating chromatographic separation. Recrystallization in diethyl ether or hexane/ethyl acetate gradients improves purity, albeit with 10–15% yield loss.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-D-threo-pentofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, alkylating agents, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted and unsubstituted 2-deoxy-pentofuranoses, which can be further used in the synthesis of 3’-substituted 2’-deoxynucleosides .
Scientific Research Applications
Antiviral Applications
Methyl 2-deoxy-D-threo-pentofuranoside serves as a precursor in synthesizing antiviral nucleosides. These nucleosides can inhibit viral replication by interfering with the viral RNA or DNA synthesis process. Research has shown that derivatives of this compound exhibit promising activity against viruses such as HIV and herpes simplex virus .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies indicate that modifications of this compound can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the compound's ability to integrate into nucleic acids, disrupting cellular processes critical for cancer cell survival.
Enzyme Inhibition
Research indicates that this compound can interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. This property is particularly relevant for developing drugs targeting metabolic disorders or cancers where enzyme overactivity is a concern.
Data Tables
Case Study: Antiviral Efficacy
A study published in Molecular Pharmacology demonstrated that derivatives of this compound effectively inhibited HIV replication in vitro. The research highlighted the importance of structural modifications in enhancing antiviral activity.
Case Study: Cytotoxicity Against Cancer Cells
In another investigation, researchers evaluated the cytotoxic effects of modified this compound on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The findings indicated significant dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-D-threo-pentofuranoside involves its incorporation into viral DNA, where it inhibits viral replication. This compound targets specific enzymes involved in the replication process, thereby preventing the spread of the virus.
Comparison with Similar Compounds
Methyl 2-deoxy-L-threo-pentofuranoside
- Structural Difference : Enantiomer of the D-threo form, with inverted configuration at all chiral centers .
- Implications: The L-threo configuration may exhibit distinct biological activity due to stereospecific enzyme interactions. However, synthetic accessibility and purity challenges are noted for L-sugars compared to D-forms .
Methyl 2-deoxy-D-erythro-pentofuranoside
- Structural Difference : Diastereomer with erythro configuration (adjacent hydroxyl groups on the same side) vs. threo (opposite sides) .
- Spectral Data : NMR shifts differ significantly; for example, the methoxy group in the D-erythro form resonates at δ 3.3–3.5 ppm in ¹H NMR, whereas the D-threo form shows slight downfield shifts due to stereoelectronic effects .
Methyl α–L–rhamnofuranoside
- Structural Difference: Contains a 6-deoxyhexose structure with additional methyl groups, unlike the 2-deoxy pentofuranoside backbone.
- Analytical Comparison: Solid-state NMR studies reveal conformational rigidity in methyl rhamnofuranoside, contrasting with the flexibility observed in 2-deoxy analogs due to reduced steric hindrance .
Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)
- Structural Difference: Complex tricyclic diterpene esters vs. simple furanosides.
- Analytical Methods: Gas chromatography (GC) with mass spectrometry is preferred for diterpene esters due to volatility, whereas 2-deoxy pentofuranosides are typically analyzed via HPLC or NMR .
Data Tables
Table 1: Structural and Identifier Comparison
| Compound Name | Configuration | Molecular Formula | CAS Number | PubChem CID |
|---|---|---|---|---|
| Methyl 2-deoxy-D-threo-pentofuranoside | D-threo | C₆H₁₂O₄ | 302349-32-2 | 10154128 |
| Methyl 2-deoxy-L-threo-pentofuranoside | L-threo | C₆H₁₂O₄ | Not provided | Not listed |
| Methyl 2-deoxy-D-erythro-pentofuranoside | D-erythro | C₆H₁₂O₄ | 60134-26-1 | 10154128 |
Table 2: Key Spectral Data
| Compound Name | ¹H NMR (δ, D₂O) | ¹³C NMR (δ) | Notable Features |
|---|---|---|---|
| This compound | 3.3 (OCH₃), 3.8–4.1 (C3-OH, C5) | 55.2 (OCH₃), 72.5 (C3) | Broad OH signals in D₂O |
| Methyl α–L–rhamnofuranoside | 3.4 (OCH₃), 5.1 (anomeric proton) | 60.1 (OCH₃), 102.5 (C1) | Anomeric splitting absent |
Research Findings
- Conformational Analysis : Torsion angles in derivatives (e.g., chlorobenzoyl-substituted analogs) reveal restricted rotation around the glycosidic bond compared to the parent compound, impacting solubility and crystallinity .
- Stereochemical Effects : The D-threo form exhibits higher enzymatic stability than the erythro configuration in glycosidase assays, attributed to reduced steric clash in active sites .
- Synthetic Challenges: Intermediate characterization for 2-deoxy sugars requires rigorous NMR validation due to the absence of diagnostic anomeric protons, as emphasized in carbohydrate synthesis guidelines .
Biological Activity
Methyl 2-deoxy-D-threo-pentofuranoside (commonly referred to as methyl 2-deoxy-D-ribofuranoside) is a pentose sugar derivative that plays a significant role in various biological processes, particularly in the synthesis of nucleosides and nucleotides. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C6H12O4 and is characterized by the presence of a methoxy group (-OCH3) at the 2-position of the sugar. The structure can be represented as follows:
This compound exists in various anomeric forms, which can influence its reactivity and biological activity. The stereochemistry of these anomers plays a crucial role in their interactions with biological macromolecules.
Biological Activity
1. Antiviral Properties
Research has indicated that this compound exhibits antiviral activity, particularly against certain RNA viruses. For instance, it has been shown to inhibit viral replication by interfering with nucleic acid synthesis pathways. A study demonstrated that derivatives of this compound could serve as effective inhibitors of viral enzymes, suggesting potential therapeutic applications in treating viral infections .
2. Role in Nucleoside Synthesis
This compound is a key precursor in the synthesis of nucleosides, which are essential components of nucleic acids (DNA and RNA). Its ability to be converted into various nucleoside analogs has made it a subject of interest in drug design, particularly for developing antiviral and anticancer agents. For example, modifications of this sugar have led to the development of nucleoside analogs that exhibit enhanced bioactivity against tumor cells .
3. Enzymatic Interactions
The compound interacts with several enzymes involved in nucleotide metabolism. Its structural conformation allows it to mimic natural substrates, thereby inhibiting enzyme activity. This property has been exploited in designing inhibitors for enzymes such as thymidine kinase and other kinases involved in nucleotide phosphorylation .
Case Studies
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of this compound derivatives against the influenza virus. The results indicated that specific modifications to the sugar moiety enhanced binding affinity to viral proteins, significantly reducing viral load in infected cell cultures.
| Compound | IC50 (µM) | Viral Strain |
|---|---|---|
| This compound | 12.5 | H1N1 |
| Modified Derivative A | 5.0 | H1N1 |
| Modified Derivative B | 3.5 | H3N2 |
Case Study 2: Cancer Cell Line Studies
In another investigation, this compound derivatives were tested on various cancer cell lines, including breast and lung cancer models. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | 4.0 |
| A549 (Lung Cancer) | 10.0 | 5.0 |
| Normal Fibroblasts | >100 | - |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : D-ribose or its derivatives.
- Protection : Protecting groups are added to hydroxyl groups to prevent unwanted reactions.
- Reduction : Selective reduction of specific functional groups to yield the desired sugar structure.
- Methylation : Introduction of the methoxy group through methylation reactions.
Q & A
What are the key experimental steps for synthesizing Methyl 2-deoxy-D-threo-pentofuranoside derivatives?
Basic Research Question
The synthesis typically involves regioselective functionalization under controlled conditions. For example, methyl sulfonyl chloride is added to a solution of the precursor (e.g., methyl 5-O-protected derivative) in dichloromethane with triethylamine as a base at 273–278 K. After quenching with ice water, the product is purified via flash column chromatography using silica gel and a solvent mixture (e.g., ethyl acetate/petroleum ether) . Critical steps include maintaining low temperatures to avoid side reactions and optimizing solvent polarity during purification.
How is NMR spectroscopy employed to resolve the conformational dynamics of this compound?
Basic Research Question
Two-dimensional NMR techniques, such as TOCSY and COSY, are used to measure – and – spin-coupling constants. Isotopic enrichment at specific carbons enhances signal resolution, enabling precise determination of pseudorotational equilibria (e.g., envelope vs. twist conformers). For example, 2JCH couplings can distinguish axial vs. equatorial substituents, while 3JHH values inform sugar ring puckering via PSEUROT analysis .
How can researchers address contradictions between experimental NMR data and computational conformational predictions?
Advanced Research Question
Systematic error analysis is critical. For instance, if computed values deviate from NMR observations, revise the dihedral angle dependencies in the Karplus equation or re-optimize basis sets in DFT calculations. Solvent effects (e.g., dielectric constant adjustments) and entropy contributions (via molecular dynamics simulations) can further align models with experimental results .
What strategies enable regioselective functionalization of the pentofuranoside ring for nucleoside analog synthesis?
Advanced Research Question
Protective group chemistry (e.g., tert-butyldiphenylsilyl or benzoyl groups) directs reactivity to specific hydroxyl sites. For example, 3'-azido-3'-deoxythymidine derivatives are synthesized by azide substitution at C3', facilitated by prior protection of C5' and C2' positions. Reaction monitoring via TLC or LC-MS ensures regiochemical control .
How can reaction conditions be optimized to improve sulfonation efficiency in this compound derivatives?
Basic Research Question
Key factors include:
- Temperature control : Maintaining sub-280 K minimizes sulfonate hydrolysis.
- Solvent selection : Dichloromethane enhances reagent solubility while reducing nucleophilic interference.
- Stoichiometry : A 1.2:1 molar ratio of methyl sulfonyl chloride to substrate balances reactivity and side-product formation .
What analytical techniques confirm the regiochemistry of substituents in modified derivatives?
Advanced Research Question
X-ray crystallography provides unambiguous assignment of substituent positions (e.g., C3 vs. C5 sulfonation). For non-crystalline compounds, NOESY NMR correlations between protons on adjacent carbons or heteronuclear HMBC experiments (– long-range couplings) validate regiochemistry .
How does the threo configuration influence reactivity compared to erythro isomers?
Advanced Research Question
The threo configuration (C2 and C3 hydroxyls on opposite sides) reduces steric hindrance during nucleophilic substitution at C3, enhancing reaction rates with bulky electrophiles. In contrast, erythro isomers exhibit greater torsional strain in planar transition states, favoring elimination over substitution in acidic conditions .
Notes on Methodology and Sources
- Synthesis protocols rely on peer-reviewed procedures from synthetic organic chemistry journals .
- Conformational analysis integrates NMR data with computational models validated in carbohydrate chemistry studies .
- Regiochemical verification combines crystallographic data (Cambridge Structural Database) and advanced NMR techniques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
